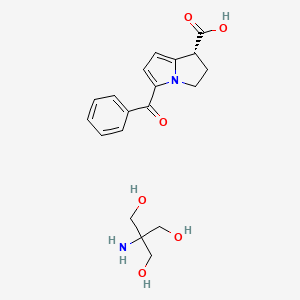

Ketorolac tromethamine, (R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ketorolac tromethamine, ®- is a nonsteroidal anti-inflammatory drug (NSAID) known for its potent analgesic properties. It is commonly used to manage moderate to severe pain, particularly post-operative pain. Unlike other NSAIDs, ketorolac tromethamine, ®- is often preferred for its opioid-sparing effects, making it a valuable option in pain management without the risk of dependence .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ketorolac tromethamine, ®- involves several steps. One method starts with the reaction of 2,5-dimethoxy tetrahydrofuran with 2-(2-aminoethyl) diethyl malonate to form an intermediate. This intermediate is then further processed to yield ketorolac tromethamine . Another method involves the use of 5-benzoyl-2,3-dihydro-1H-dilazine-1 and 1-diethyl azodicarboxylate as starting materials. These compounds undergo alkaline hydrolysis and acidification in the presence of reducers to form ketorolac tromethamine .

Industrial Production Methods: Industrial production of ketorolac tromethamine, ®- typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with the final product undergoing rigorous quality control to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Ketorolac tromethamine, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and pharmacokinetics.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of ketorolac tromethamine, ®- include sodium hydroxide for hydrolysis, hydrochloric acid for acidification, and various organic solvents for extraction and purification .

Major Products Formed: The major products formed from the reactions of ketorolac tromethamine, ®- include its metabolites, which are primarily excreted via the kidneys. The S-enantiomer is cleared faster than the R-enantiomer, with half-lives of approximately 2.5 and 5 hours, respectively .

Scientific Research Applications

Ketorolac tromethamine, ®- has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and reactions. In biology and medicine, it is extensively researched for its analgesic, anti-inflammatory, and antipyretic effects. It is used in various formulations, including oral tablets, injectables, nasal sprays, and ophthalmic solutions . Additionally, ketorolac tromethamine, ®- is being explored for its potential in novel drug delivery systems to enhance patient compliance and reduce gastrointestinal side effects .

Mechanism of Action

The primary mechanism of action of ketorolac tromethamine, ®- involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever . By blocking these pathways, ketorolac tromethamine, ®- effectively reduces pain and inflammation.

Comparison with Similar Compounds

Ketorolac tromethamine, ®- is often compared with other NSAIDs such as ibuprofen, naproxen, and diclofenac. While all these compounds share similar mechanisms of action, ketorolac tromethamine, ®- is unique in its potency and efficacy in managing acute pain. It is particularly noted for its opioid-sparing effects, making it a preferred choice in post-operative pain management . Other similar compounds include indomethacin and piroxicam, which also inhibit COX enzymes but differ in their pharmacokinetics and side effect profiles .

Conclusion

Ketorolac tromethamine, ®- is a powerful NSAID with significant applications in pain management and scientific research. Its unique properties and mechanisms of action make it a valuable compound in both clinical and research settings.

Properties

CAS No. |

180863-79-0 |

|---|---|

Molecular Formula |

C19H24N2O6 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;(1R)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |

InChI |

InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2/t11-;/m1./s1 |

InChI Key |

BWHLPLXXIDYSNW-RFVHGSKJSA-N |

Isomeric SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@@H]1C(=O)O.C(C(CO)(CO)N)O |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O.C(C(CO)(CO)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.